molecular formula C19H17Cl2N3O2S B2449188 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 899748-34-6

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2449188
CAS No.: 899748-34-6
M. Wt: 422.32
InChI Key: UFQUKUYCZSWWJJ-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3O2S and its molecular weight is 422.32. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-3-1-13(2-4-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-7-5-15(21)6-8-16/h1-9,25H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUKUYCZSWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, a compound with the CAS number 899748-31-3, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazole ring, a hydroxymethyl group, and a thioether linkage, which are significant for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClN3O2SC_{17}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 367.9 g/mol. The presence of the chlorobenzyl moiety enhances its chemical diversity, making it a candidate for various biological evaluations.

PropertyValue
Molecular FormulaC17H22ClN3O2S
Molecular Weight367.9 g/mol
CAS Number899748-31-3

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity , particularly in antimicrobial and anticancer applications. Its structural similarities to other biologically active compounds indicate potential mechanisms of action that merit further investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have demonstrated effectiveness against various bacterial strains. This suggests that it may function as an inhibitor of enzymes involved in metabolic pathways critical for bacterial survival .

Anticancer Properties

The imidazole ring is recognized for its role in anticancer activity. Compounds containing imidazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . For instance, related studies have reported that imidazole-containing compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Study 1: Antiproliferative Effects

A study focusing on structurally related compounds demonstrated significant antiproliferative effects in breast cancer cell lines. The compounds exhibited IC50 values in the nanomolar range and induced G2/M phase cell cycle arrest and apoptosis . Although direct studies on this compound are needed, these findings highlight the potential for similar activity.

Study 2: Enzyme Inhibition

Another research effort evaluated enzyme inhibitors based on imidazole derivatives, noting their capacity to inhibit specific metabolic enzymes critical for cancer cell survival. The inhibition of these enzymes led to reduced viability in cancer cell lines, suggesting that this compound may share this property .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds, including those similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, exhibit notable antimicrobial properties. A study evaluating the antimicrobial efficacy of various synthesized compounds indicated promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer cells (MCF7). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Evaluation : A series of imidazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The active compounds showed significant inhibition of mycobacterial enzymes, suggesting potential as anti-tubercular agents .
  • Anticancer Screening : In a study assessing various thioacetamide derivatives, it was found that certain compounds demonstrated high activity against estrogen receptor-positive breast cancer cells. The structure-activity relationship indicated that modifications to the imidazole ring could enhance potency .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol or DMFSolubility of intermediates
TemperatureReflux (~78–100°C)Reaction rate and completion
BaseK₂CO₃Neutralizes HCl byproduct

Q. Example Crystallographic Data :

MetricValue
R-factor0.079
RMSD (planarity)0.0333 Å (thienopyridine)
Dihedral angles4.4° (imidazole vs. core)

Q. Example Data :

Compound AnalogIC₅₀ (A549)IC₅₀ (NIH/3T3)SI
4c (tetrazole derivative)23.3 µM>1000 µM>42.9

Q. Example Disorder Parameters :

MetricValue
Occupancy50% per site
RMSD (C-C bonds)0.008 Å

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